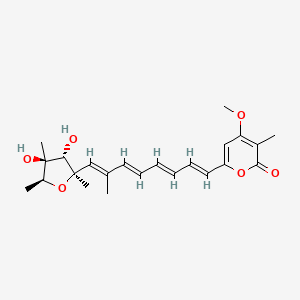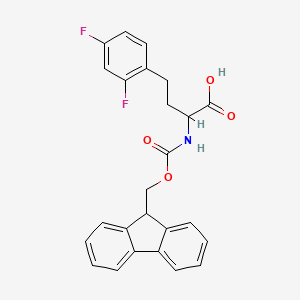
(1R)-3-(3,4-Dimethoxyphenyl)-1-(2-(2-((6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-hexyl)amino)-2-oxoethoxy)phenyl)propyl (2S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FKBP12 PROTAC dTAG-13 is a heterobifunctional degrader based on the PROTAC (Proteolysis Targeting Chimera) technology. It is designed to selectively degrade the FKBP12F36V mutant protein by engaging it with the E3 ubiquitin ligase Cereblon (CRBN). This compound is particularly useful in scientific research for studying protein function and validating potential therapeutic targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of FKBP12 PROTAC dTAG-13 involves the creation of a heterobifunctional molecule that links a ligand for FKBP12F36V to a ligand for the E3 ligase CRBN. The synthetic route typically includes the following steps:
Synthesis of FKBP12F36V Ligand: The ligand for FKBP12F36V is synthesized using standard organic synthesis techniques, involving multiple steps of protection, deprotection, and coupling reactions.
Synthesis of CRBN Ligand: The ligand for CRBN, often derived from thalidomide or its analogs, is synthesized separately.
Linker Attachment: A linker molecule is attached to the FKBP12F36V ligand.
Conjugation: The CRBN ligand is then conjugated to the FKBP12F36V ligand-linker complex to form the final PROTAC molecule.
Industrial Production Methods
Industrial production of FKBP12 PROTAC dTAG-13 would involve scaling up the synthetic route described above. This includes optimizing reaction conditions for large-scale synthesis, ensuring high purity and yield, and implementing stringent quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to verify the purity and identity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
FKBP12 PROTAC dTAG-13 undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups on the ligands.
Coupling Reactions: Used to attach the linker to the ligands.
Oxidation and Reduction Reactions: Utilized in the synthesis of the ligands and the linker.
Common Reagents and Conditions
Reagents: Common reagents include protecting groups, coupling agents (e.g., EDC, DCC), and oxidizing/reducing agents.
Major Products
The major product of these reactions is the FKBP12 PROTAC dTAG-13 molecule, which is characterized by its ability to selectively degrade FKBP12F36V in the presence of CRBN .
Applications De Recherche Scientifique
FKBP12 PROTAC dTAG-13 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of PROTAC molecules.
Biology: Employed in cellular studies to investigate protein degradation pathways and protein-protein interactions.
Medicine: Utilized in preclinical studies to validate potential therapeutic targets by selectively degrading disease-related proteins.
Industry: Applied in the development of new drugs and therapeutic strategies by providing a tool for target validation and mechanism-of-action studies
Mécanisme D'action
FKBP12 PROTAC dTAG-13 exerts its effects through a mechanism known as targeted protein degradation. The compound forms a ternary complex between FKBP12F36V and the E3 ubiquitin ligase CRBN. This complex facilitates the polyubiquitination of FKBP12F36V, marking it for degradation by the proteasome. The degradation of FKBP12F36V leads to the depletion of the target protein, allowing researchers to study its function and validate its role in disease pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
dTAG V-1: Another PROTAC molecule that targets FKBP12F36V but uses a different E3 ligase ligand.
dTAG-47: Similar to dTAG-13 but with variations in the linker and ligands used.
BromoTag Compounds: Target different proteins but utilize the same PROTAC technology.
Uniqueness
FKBP12 PROTAC dTAG-13 is unique due to its high selectivity for FKBP12F36V and its ability to engage CRBN effectively. This selectivity reduces off-target effects and enhances the specificity of protein degradation, making it a valuable tool for scientific research .
Propriétés
Formule moléculaire |
C57H68N4O15 |
|---|---|
Poids moléculaire |
1049.2 g/mol |
Nom IUPAC |
[3-(3,4-dimethoxyphenyl)-1-[2-[2-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexylamino]-2-oxoethoxy]phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C57H68N4O15/c1-7-37(36-32-47(71-4)52(73-6)48(33-36)72-5)54(65)60-29-14-12-19-41(60)57(68)76-43(25-22-35-23-26-44(69-2)46(31-35)70-3)38-17-10-11-20-42(38)75-34-50(63)58-28-13-8-9-15-30-74-45-21-16-18-39-51(45)56(67)61(55(39)66)40-24-27-49(62)59-53(40)64/h10-11,16-18,20-21,23,26,31-33,37,40-41,43H,7-9,12-15,19,22,24-25,27-30,34H2,1-6H3,(H,58,63)(H,59,62,64) |
Clé InChI |
BJFBRLAWLPZOMJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butylN-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate](/img/structure/B12303978.png)
![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12303979.png)
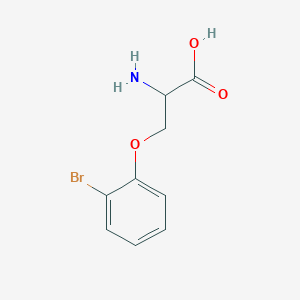
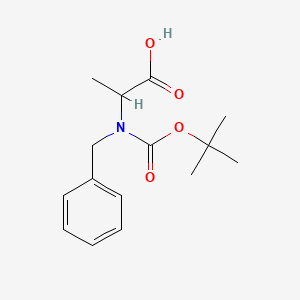
![acetic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate](/img/structure/B12304003.png)
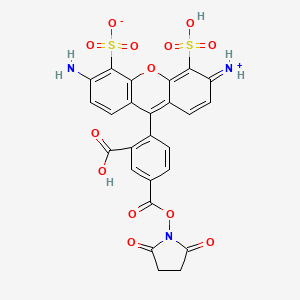
![8-Azoniabicyclo[3.2.1]octane, 8-[(4-cyclohexylphenyl)methyl]-8-methyl-3-[(4-methylbenzoyl)oxy]-, bromide, endo-](/img/structure/B12304007.png)
![1,3-Dihydroxy-6-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B12304015.png)
![(8S,9S,10R,13R,14S,17S)-17-(1-hydroxyethyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12304025.png)
![(E)-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]octadec-9-enamide](/img/structure/B12304035.png)
![(2S)-2-[3-(hexadecanoylamino)propanoylamino]-3-(1h-imidazol-5-yl)propanoic acid](/img/structure/B12304039.png)
